molecular formula C31H34BF4N2O2RuS B6308525 [(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate CAS No. 1192483-03-6

[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate

Cat. No.: B6308525
CAS No.: 1192483-03-6
M. Wt: 686.6 g/mol
InChI Key: ODZGGEYOVSFFKF-XCPIVNJJSA-N
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Description

[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate is a complex chemical compound that combines organic and inorganic components. This compound is notable for its unique structure, which includes a ruthenium center, making it of particular interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate typically involves multiple steps, including the preparation of the organic ligands and the coordination of these ligands to the ruthenium center. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired purity, yield, and scalability of the production process. Advanced purification techniques, such as crystallization and chromatography, are often employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The ruthenium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or oxygen.

    Reduction: Reduction reactions can occur, typically involving reducing agents like sodium borohydride or hydrazine.

    Substitution: The compound can participate in substitution reactions, where ligands attached to the ruthenium center are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for the successful execution of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state complexes.

Scientific Research Applications

Chemistry

In chemistry, [(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and carbon-carbon bond formation reactions.

Biology

In biological research, this compound is studied for its potential as an anticancer agent due to the unique properties of ruthenium complexes, which can interact with DNA and other biomolecules.

Medicine

In medicine, the compound’s potential therapeutic applications are explored, particularly in the development of new drugs for cancer treatment and other diseases.

Industry

In industrial applications, the compound is used in the development of advanced materials, including catalysts for chemical processes and components in electronic devices.

Mechanism of Action

The mechanism of action of [(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate involves the interaction of the ruthenium center with various molecular targets. The ruthenium center can coordinate with different ligands, facilitating various chemical reactions. In biological systems, the compound can interact with DNA, proteins, and other biomolecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;iron(3+);tetrafluoroborate
  • [(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;cobalt(3+);tetrafluoroborate

Uniqueness

The uniqueness of [(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate lies in its ruthenium center, which imparts distinct chemical and biological properties compared to similar compounds with different metal centers. The ruthenium center provides unique reactivity and potential therapeutic applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S.C10H14.BF4.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;2-1(3,4)5;/h2-15,20-22H,1H3;4-8H,1-3H3;;/q-2;;-1;+3/t20-,21-;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZGGEYOVSFFKF-XCPIVNJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[NH-].[Ru+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)[NH-].[Ru+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34BF4N2O2RuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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